6-ethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate
Description
6-ethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate is a chemical compound with the molecular formula C19H16O5 and a molecular weight of 324.336 g/mol . This compound is part of the chromen-4-one family, which is known for its diverse biological activities and applications in various fields of research.
Properties
IUPAC Name |
(6-ethyl-4-oxo-3-phenoxychromen-7-yl) acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-3-13-9-15-17(10-16(13)23-12(2)20)22-11-18(19(15)21)24-14-7-5-4-6-8-14/h4-11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDEOUMFWGZNLDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC(=O)C)OC=C(C2=O)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate typically involves the esterification of the corresponding chromen-4-one derivative. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts in an aprotic solvent like dichloromethane (DCM) . The reaction is carried out at room temperature and yields the desired ester product after purification.
Industrial Production Methods
Industrial production of this compound may involve similar esterification techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Solvent recycling and the use of greener reagents are also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the acetate group.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted chromen-4-one derivatives depending on the nucleophile used.
Scientific Research Applications
6-ethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-ethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
- 6-ethyl-2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl acetate
- 6-ethyl-2-methyl-3-(2-methylphenyl)-4-oxo-4H-chromen-7-yl acetate
- 8-methyl-4-oxo-3-phenyl-4H-chromen-7-yl acetate
Uniqueness
6-ethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenoxy group enhances its potential interactions with biological targets, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
